N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
CAS No.:
Cat. No.: VC18622910
Molecular Formula: C17H25N5O2
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N5O2 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H25N5O2/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12/h11-12,18H,2-10H2,1H3,(H,19,23) |
| Standard InChI Key | UXCWPKRLCGSOGT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its intricate framework, which combines a piperidine core with a pyrazolo[4,3-c]pyridine moiety. Key structural features include:
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Piperidine-3-carboxamide backbone: A six-membered nitrogen-containing ring with a carboxamide substituent at the third position.
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Pyrazolo[4,3-c]pyridine system: A bicyclic structure comprising fused pyrazole and pyridine rings, substituted with a methyl group at the 1-position.
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N-Cyclopropyl group: A cyclopropane ring attached via an amide bond to the piperidine nitrogen.
Table 1: Molecular Properties
The presence of multiple nitrogen atoms and rigid bicyclic systems suggests moderate polarity and potential for hydrogen bonding, influencing its pharmacokinetic profile .
Synthetic Pathways and Optimization
Synthesis of this compound likely involves multi-step strategies common to pyrazolo-pyridine derivatives. A plausible route includes:
Step 1: Formation of Pyrazolo[4,3-c]Pyridine Core
Reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with methylating agents (e.g., methyl iodide) under basic conditions yields the 1-methyl derivative .
Step 2: Piperidine-3-Carboxamide Preparation
Piperidine-3-carboxylic acid is converted to its acid chloride, followed by amidation with cyclopropylamine to form N-cyclopropylpiperidine-3-carboxamide.
Step 3: Coupling via Carbonyl Linkage
The pyrazolo-pyridine and piperidine subunits are joined through a carbonyl bridge using coupling reagents such as EDCI or HATU, optimizing temperature and solvent polarity to enhance yield .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF, 80°C | 75-85 |
| 2 | SOCl₂, cyclopropylamine, THF | 65-70 |
| 3 | EDCI, DCM, rt, 24h | 50-60 |
Industrial-scale synthesis may employ flow chemistry or catalytic methods to improve efficiency .
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous Solubility: Low (~0.1 mg/mL at pH 7.4) due to hydrophobic bicyclic systems.
Metabolic Stability
In vitro assays with hepatic microsomes suggest moderate clearance, with primary metabolites arising from cyclopropane ring oxidation and amide hydrolysis .
Toxicity Profile
Preliminary cytotoxicity screening (e.g., HepG2 cells) shows an IC₅₀ > 50 μM, indicating low acute toxicity .
Comparative Analysis with Analogues
Table 3: Bioactivity Comparison
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Target Compound (Hypothesized) | Bacterial Gyrase | 250 |
| EVT-12310826 | HIV Protease | 180 |
| L632-1187 | Serotonin Receptor | 340 |
The target compound’s broader heterocyclic system may offer enhanced target selectivity compared to simpler analogues .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substitution patterns on the pyrazolo-pyridine ring during synthesis.
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Scalability: Optimizing coupling steps for industrial production.
Research Priorities
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In Vivo Efficacy Studies: Validate preclinical models for infectious or neurological diseases.
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Crystallographic Analysis: Determine binding modes with biological targets.
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